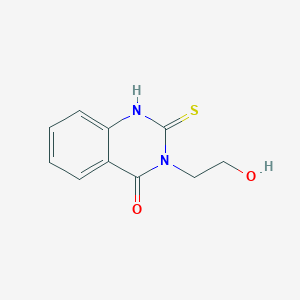

3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one

Beschreibung

Eigenschaften

IUPAC Name |

3-(2-hydroxyethyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c13-6-5-12-9(14)7-3-1-2-4-8(7)11-10(12)15/h1-4,13H,5-6H2,(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCXUWLMVZCHML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350139 | |

| Record name | 3-(2-Hydroxyethyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16024-85-4 | |

| Record name | 2,3-Dihydro-3-(2-hydroxyethyl)-2-thioxo-4(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16024-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Hydroxyethyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-hydroxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Strategic Guide to the Synthesis of Novel Derivatives from 2-Mercaptoquinazolin-4(3H)-one: A Privileged Scaffold in Medicinal Chemistry

Introduction: The Enduring Significance of the Quinazolinone Scaffold

The quinazolinone motif, a fused bicyclic heterocycle, represents a cornerstone in the architecture of pharmacologically active molecules. Its rigid structure and multiple points for chemical diversification have established it as a "privileged scaffold" in drug discovery. Among its many variations, 2-mercaptoquinazolin-4(3H)-one stands out as a particularly versatile starting material for the synthesis of a diverse array of derivatives. These derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] This guide provides an in-depth exploration of the synthetic strategies employed to modify the 2-mercaptoquinazolin-4(3H)-one core, with a focus on the rationale behind experimental choices and detailed protocols for key transformations. Our audience of researchers, scientists, and drug development professionals will find actionable insights to accelerate their own research endeavors.

Core Synthesis of 2-Mercaptoquinazolin-4(3H)-one: The Foundation

The journey into the chemical space of 2-mercaptoquinazolin-4(3H)-one derivatives begins with the efficient and reliable synthesis of the core structure itself. A prevalent and robust method involves the condensation of anthranilic acid with a suitable thiourea derivative or an isothiocyanate.[2][3]

A common approach involves the reaction of anthranilic acid with aryl isothiocyanates in the presence of a base, such as triethylamine, in a suitable solvent like ethanol.[4] This reaction proceeds through a nucleophilic addition of the amino group of anthranilic acid to the electrophilic carbon of the isothiocyanate, followed by an intramolecular cyclization to yield the 2-mercaptoquinazolin-4(3H)-one core.[5]

Green Chemistry Approaches to the Core Synthesis

In recent years, there has been a significant push towards more environmentally benign synthetic methods. For the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones, deep eutectic solvents (DESs) have emerged as a green and efficient alternative to traditional organic solvents.[2] These DESs, often composed of choline chloride and a hydrogen bond donor, can facilitate the reaction between anthranilic acids and isothiocyanates at elevated temperatures, leading to good yields and simplified work-up procedures.[2] Another green approach utilizes β-cyclodextrin in an aqueous medium as a phase-transfer catalyst, promoting the reaction between aniline and carbon disulfide to form an intermediate that then reacts with 1H-benzo[d][2][6]oxazine-2,3-dione to afford the desired product.[7]

Strategic Derivatization of the 2-Mercaptoquinazolin-4(3H)-one Core

The true potential of 2-mercaptoquinazolin-4(3H)-one as a scaffold lies in its amenability to chemical modification at several key positions. The most readily accessible handle is the nucleophilic sulfur atom at the C2 position, but the nitrogen atoms at positions 1 and 3, as well as the aromatic ring, also offer opportunities for derivatization.

S-Alkylation and S-Acylation: Exploiting the Nucleophilic Thiol

The thiol group at the C2 position is the most common site for modification due to its high nucleophilicity. S-alkylation and S-acylation reactions are straightforward to perform and provide access to a vast library of derivatives with diverse biological activities. These derivatives have shown significant potential as anticancer agents, often targeting key enzymes like EGFR and VEGFR-2.[4][8]

The S-alkylation of 2-mercaptoquinazolin-4(3H)-one typically proceeds via an SN2 mechanism. The reaction is initiated by deprotonation of the thiol group with a suitable base, such as potassium carbonate or sodium hydride, to generate a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new carbon-sulfur bond.

Caption: Generalized mechanism of S-alkylation of 2-mercaptoquinazolin-4(3H)-one.

A mixture of the 2,3-dihydroquinazolin-4(1H)-one derivative (1 equivalent), an appropriate alkyl or aryl halide (1.2 equivalents), and potassium carbonate (1.5 equivalents) in a suitable solvent such as dimethylformamide (DMF) is stirred at a specific temperature (e.g., 70°C) for a designated time (e.g., 24 hours).[9] The progress of the reaction is monitored by thin-layer chromatography (TLC).[9] Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is filtered, washed with cold water, and purified by recrystallization or column chromatography to yield the desired S-substituted derivative.[9]

| Reagent/Condition | Role/Rationale |

| 2-Mercaptoquinazolin-4(3H)-one | Starting material containing the nucleophilic thiol group. |

| Alkyl/Aryl Halide | Electrophile that provides the desired substituent. |

| Potassium Carbonate (K₂CO₃) | A mild base to deprotonate the thiol, forming the reactive thiolate. |

| Dimethylformamide (DMF) | A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. |

| 70°C | Elevated temperature to increase the reaction rate. |

| TLC Monitoring | To track the consumption of starting materials and the formation of the product, ensuring the reaction goes to completion. |

Similar to S-alkylation, S-acylation introduces an acyl group onto the sulfur atom. This is typically achieved by reacting the sodium salt of 2-mercapto-3-phenyl-quinazolin-4(3H)-one with a substituted aroyl chloride.[3] These thioester derivatives have been investigated for their antimicrobial activity.[3]

Synthesis of Schiff Bases: Expanding the Chemical Diversity

Further derivatization can be achieved by first introducing a primary amine functionality, which can then be condensed with various aldehydes or ketones to form Schiff bases. This multi-step approach significantly expands the accessible chemical space and has been employed to synthesize compounds with potential cytotoxic activities.[10][11]

Caption: A generalized workflow for the synthesis of Schiff base derivatives.

A common route involves the synthesis of 3-amino-2-methylquinazolin-4(3H)-one from anthranilic acid, which is then condensed with various aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid.[10][12] The reaction proceeds through the nucleophilic addition of the primary amine to the carbonyl group of the aldehyde, forming a carbinolamine intermediate, which then undergoes acid-catalyzed dehydration to yield the final Schiff base.[10]

Biological Significance and Structure-Activity Relationships

The derivatization of the 2-mercaptoquinazolin-4(3H)-one core is not merely a synthetic exercise; it is a strategic endeavor to modulate the biological activity of the resulting molecules. A significant body of research has demonstrated the potent and diverse pharmacological effects of these derivatives.

Anticancer Activity

Quinazolinone derivatives have emerged as a promising class of anticancer agents, with some compounds exhibiting potent inhibitory activity against various cancer cell lines.[4][6][8][13] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as:

-

Tyrosine Kinases: S-alkylated quinazolin-4(3H)-ones have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.[8][13]

-

Histone Deacetylases (HDACs): By incorporating a hydroxamic acid moiety, 2-mercaptoquinazolin-4(3H)-one derivatives have been developed as HDAC inhibitors, which can regulate gene expression and induce apoptosis in cancer cells.[14][15]

-

Tubulin Polymerization: Certain quinazolin-4(3H)-one derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.[6]

Antimicrobial Activity

Derivatives of 2-mercaptoquinazolin-4(3H)-one have also been screened for their antimicrobial properties against a range of bacterial and fungal strains.[3][7] The introduction of different substituents on the quinazolinone core can significantly influence the antimicrobial spectrum and potency.

Conclusion and Future Directions

The 2-mercaptoquinazolin-4(3H)-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust framework for the generation of diverse chemical libraries. Future research in this area will likely focus on the development of more stereoselective and regioselective synthetic methods, the exploration of novel biological targets, and the use of computational tools to guide the design of more potent and selective derivatives. The inherent versatility of this scaffold, coupled with the ever-expanding toolkit of synthetic organic chemistry, ensures that 2-mercaptoquinazolin-4(3H)-one and its derivatives will remain at the forefront of medicinal chemistry research for the foreseeable future.

References

-

Komar, M., Gazivoda Kraljević, T., Jerkovic, I., & Molnar, M. (2022). Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods. Molecules, 27(3), 896. [Link]

-

Reddy, T. R., Reddy, L. R., & Reddy, P. V. G. (2018). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. International Journal of Advanced Research in Science and Technology, 7(5), 102-107. [Link]

-

McCluskey, A., et al. (2013). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry, 4(11), 1016-1025. [Link]

-

Abdel-Aziz, A. A.-M., et al. (2021). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances, 11(52), 32943-32961. [Link]

-

El-Azab, A. S., et al. (2020). S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 718-731. [Link]

-

Ahmad, I., et al. (2021). Rational design of 2-mercaptoquinazolin-4(3H)-one based N-hydroheptanamides as novel HDAC inhibitors. Bioorganic Chemistry, 116, 105335. [Link]

-

Ionescu, M.-A., et al. (2022). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 27(19), 6296. [Link]

-

Al-Suhaimi, E. A., et al. (2023). Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules, 28(14), 5543. [Link]

-

Patel, N. B., & Patel, J. C. (2011). Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. Journal of Saudi Chemical Society, 15(4), 351-357. [Link]

-

El-Gendy, M. A., et al. (2021). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 15, 3329-3345. [Link]

-

Kamal, A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 18833. [Link]

-

Al-Omar, M. A. (2010). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry, 26(4), 1433-1438. [Link]

-

Ahmad, I., et al. (2021). Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. ACS Omega, 6(46), 31057-31073. [Link]

-

Al-Ostath, A., et al. (2024). Design, synthesis, molecular docking, and in vitro studies of 2-mercaptoquinazolin-4(3H)-ones as potential anti-breast cancer agents. Journal of Molecular Structure, 1299, 137152. [Link]

-

Kumar, A., & Kumar, S. (2013). Synthesis of schiff bases of 3-amino-2-methyl quinazolin- 4(3H)-one. International Journal of Pharmaceutical Sciences and Research, 4(1), 278-281. [Link]

-

Fassihi, A., et al. (2017). Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H)-one Schiff bases. Research in Pharmaceutical Sciences, 12(1), 43-54. [Link]

-

Various Authors. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

-

Various Authors. (n.d.). Synthetic routes for quinazoline-2,4(1H,3H)-diones. ResearchGate. [Link]

-

Patel, D. R., & Patel, K. C. (2011). Synthesis, characterization and antimicrobial activity of new quinazolin-4(3H)-one schiff base derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 732-739. [Link]

-

Chen, J., et al. (2015). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 7(12), 1591-1611. [Link]

Sources

- 1. Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. dovepress.com [dovepress.com]

- 10. Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H)-one Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Probing Molecular Interactions: A Guide to Docking 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one

Introduction: The Quinazolinone Scaffold and the Promise of In Silico Screening

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The functionalization of this core allows for the fine-tuning of its pharmacological profile. 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one is one such derivative, presenting unique chemical features in its hydroxyethyl and mercapto groups that suggest potential for specific molecular interactions with biological targets.

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing invaluable insights into the binding affinity and the nature of the interactions at a molecular level.[2][3] This application note provides a comprehensive, step-by-step protocol for conducting a molecular docking study of 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one, aimed at researchers, scientists, and drug development professionals. We will delve into the causality behind each procedural choice, ensuring a robust and reproducible in silico experiment.

Conceptual Framework: A Hypothesis-Driven Approach to Target Selection

Given the prevalence of quinazolinone derivatives as anticancer agents, a logical starting point for our investigation is to hypothesize a relevant cancer-related target. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis, and a known target for quinazolinone-based inhibitors.[4][5] Therefore, for the purpose of this guide, we will proceed with VEGFR-2 as our protein of interest.

Part 1: Ligand and Receptor Preparation - Laying the Foundation for an Accurate Simulation

The fidelity of a molecular docking study is critically dependent on the meticulous preparation of both the ligand and the receptor. This phase involves correcting structural inaccuracies, assigning appropriate chemical properties, and converting the molecules into a format suitable for the docking software.

Ligand Preparation: Characterizing the Small Molecule

The three-dimensional structure of 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one is the starting point.

-

Chemical Structure:

Protocol for Ligand Preparation:

-

Obtain 3D Structure: The 3D structure of the ligand can be sketched using chemical drawing software like ChemDraw or Marvin Sketch, or downloaded from databases like PubChem.[6] Save the structure in a common format like SDF or MOL2.

-

Energy Minimization: The initial 3D conformation is likely not the most energetically favorable. An energy minimization step using a force field (e.g., MMFF94) is crucial to obtain a low-energy, stable conformation. This can be performed using software like Avogadro or the ligand preparation modules of docking suites.

-

Charge Assignment and Atom Typing: Assign partial charges (e.g., Gasteiger charges) and atom types. This is essential for the scoring function to accurately calculate electrostatic and van der Waals interactions.

-

Torsion Angle Definition: Define the rotatable bonds within the ligand. This allows for conformational flexibility during the docking process, which is critical for finding the optimal binding pose.

-

File Format Conversion: Convert the prepared ligand structure into the PDBQT format, which is required by AutoDock Vina and contains information on atomic coordinates, partial charges, and atom types.[7]

Receptor Preparation: Preparing the Biological Target

For this study, we will use the crystal structure of the VEGFR-2 kinase domain. A suitable entry can be found in the Protein Data Bank (PDB).[8] For example, PDB ID: 4ASD is a crystal structure of VEGFR-2 in complex with the inhibitor sorafenib.[4]

Protocol for Receptor Preparation:

-

Download PDB File: Obtain the PDB file from the RCSB PDB database.[8]

-

Initial Clean-up: The raw PDB file often contains non-essential molecules such as water, co-factors, and other ligands.[9] These should be removed to avoid interference with the docking of our ligand of interest. The co-crystallized ligand (in this case, sorafenib) should be removed to free up the binding site.

-

Repairing the Structure: PDB files may have missing atoms or even entire loops. These need to be modeled in to ensure a complete and accurate protein structure. Tools like the Protein Preparation Wizard in Schrödinger Maestro or the Modeller software can be used for this purpose.[10]

-

Adding Hydrogens: Hydrogen atoms are typically not resolved in X-ray crystal structures but are vital for defining the hydrogen-bonding network.[7] Add hydrogens to the protein, ensuring that their positions are optimized to form favorable interactions.

-

Assigning Charges and Atom Types: Similar to the ligand, assign partial charges and atom types to the protein atoms.

-

File Format Conversion: Convert the prepared receptor structure into the PDBQT format.

Part 2: The Molecular Docking Workflow - Simulating the Interaction

With the ligand and receptor prepared, the next stage is to perform the docking simulation. We will use AutoDock Vina, a widely used and validated open-source docking program.

Defining the Search Space: The Grid Box

Instead of searching the entire protein surface, which is computationally expensive, we define a search space, or "grid box," that encompasses the binding site of interest.

Protocol for Grid Generation:

-

Identify the Binding Site: The binding site can be identified from the position of the co-crystallized ligand in the original PDB file or through literature reports.

-

Define Grid Box Dimensions: The grid box is a three-dimensional cube centered on the binding site. The size of the box should be large enough to accommodate the ligand and allow for its free rotation and translation.

-

Generate Grid Parameter File: Create a grid parameter file that specifies the coordinates of the center of the box and its dimensions in x, y, and z.

Running the Docking Simulation

The docking algorithm will now explore different conformations of the ligand within the defined grid box and score them based on their predicted binding affinity.

Protocol for Running AutoDock Vina:

-

Prepare a Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and other settings like the number of binding modes to generate and the exhaustiveness of the search.

-

Execute AutoDock Vina: Run the AutoDock Vina executable from the command line, providing the configuration file as input.[11][12]

-

Output: AutoDock Vina will generate an output file (in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Experimental Workflow Diagram

Caption: A generalized workflow for molecular docking studies.

Part 3: Analysis and Interpretation of Docking Results - From Data to Insights

The output of a docking simulation is a wealth of data that requires careful analysis to extract meaningful biological insights.

Analyzing Binding Affinity and Poses

-

Binding Affinity: The primary quantitative output is the binding affinity, typically reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[13]

-

Binding Poses: The output file will contain multiple binding poses. The top-ranked pose (with the lowest binding energy) is generally considered the most likely. However, other low-energy poses should also be examined.

-

Root Mean Square Deviation (RMSD): If a known active conformation of a similar ligand is available, the RMSD between the docked pose and the known conformation can be calculated. An RMSD of less than 2.0 Å is generally considered a good prediction.[14]

Visualizing and Characterizing Interactions

The interactions between the ligand and the protein are key to understanding the binding mode. These can be visualized using molecular graphics software like PyMOL or Discovery Studio.

-

Hydrogen Bonds: Identify hydrogen bonds between the ligand and protein residues. The hydroxyethyl group of our ligand is a potential hydrogen bond donor and acceptor.

-

Hydrophobic Interactions: The quinazolinone ring system can participate in hydrophobic interactions with nonpolar residues in the binding pocket.

-

Pi-Stacking and Cation-Pi Interactions: The aromatic rings of the quinazolinone scaffold can form pi-stacking or cation-pi interactions with appropriate residues.

Hypothetical Signaling Pathway Interaction

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

Data Summary

The results of a docking study can be effectively summarized in a table for easy comparison.

| Parameter | Description | Example Value |

| Binding Affinity (kcal/mol) | The predicted free energy of binding. | -8.5 |

| Interacting Residues | Amino acids in the binding pocket that interact with the ligand. | Glu885, Cys919, Asp1046 |

| Hydrogen Bonds | Number and type of hydrogen bonds formed. | 2 (with Glu885, Cys919) |

| Hydrophobic Interactions | Key hydrophobic contacts. | Val848, Ala866, Leu1035 |

| RMSD (Å) | (If applicable) Deviation from a known binding pose. | 1.5 |

Part 4: Validation and Trustworthiness - Ensuring Scientific Integrity

A crucial aspect of any computational study is validation. Molecular docking results are predictions and should be interpreted with caution until experimentally validated.

-

Re-docking: A common validation technique is to dock the co-crystallized ligand back into the binding site. A low RMSD between the re-docked pose and the crystal structure pose provides confidence in the docking protocol.

-

Enrichment Studies: Docking a library of known active and inactive compounds can assess the ability of the protocol to distinguish between binders and non-binders.

-

Experimental Validation: Ultimately, the predictions from molecular docking must be validated through experimental assays, such as in vitro binding assays or cell-based functional assays.

Conclusion

Molecular docking is an indispensable tool in modern drug discovery. By following a rigorous and well-validated protocol, researchers can gain significant insights into the potential interactions of novel compounds like 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one with their biological targets. This application note provides a framework for conducting such studies, emphasizing the importance of careful preparation, systematic execution, and critical analysis of the results. The hypothetical docking of our lead compound into the VEGFR-2 active site serves as a practical example of how this powerful computational method can be applied to generate testable hypotheses and guide further experimental work in the quest for new therapeutic agents.

References

-

Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Available at: [Link]

-

Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. Available at: [Link]

-

Schrödinger. (2022). Protein Ligand Docking Lesson Plan. Available at: [Link]

-

Molecular Docking Tutorial. (n.d.). Available at: [Link]

-

PubChem. (n.d.). 3-(2-hydroxyethyl)-1H,3H-quinazoline-2,4-dione. National Center for Biotechnology Information. Available at: [Link]

-

Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Available at: [Link]

-

RCSB Protein Data Bank. (n.d.). Homepage. Available at: [Link]

-

Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Available at: [Link]

-

ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. Available at: [Link]

-

ResearchGate. (2022, April 25). How to validate the molecular docking results?. Available at: [Link]

-

ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

-

PubMed. (2024, May 22). A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. Available at: [Link]

-

PubChemLite. (2025). 3-(2-hydroxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Available at: [Link]

-

MDPI. (n.d.). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Available at: [Link]

Sources

- 1. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Docking (molecular) - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. PubChemLite - 3-(2-hydroxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (C10H10N2O2S) [pubchemlite.lcsb.uni.lu]

- 7. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 8. rcsb.org [rcsb.org]

- 9. sites.ualberta.ca [sites.ualberta.ca]

- 10. learn.schrodinger.com [learn.schrodinger.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 14. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one

Welcome to the technical support center for the synthesis of 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important quinazolinone derivative. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your product yield and purity.

Introduction to the Synthesis

The synthesis of 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one is a crucial step in the development of various pharmaceutical agents. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities. The target molecule, with its reactive mercapto and hydroxyethyl groups, serves as a versatile intermediate for further chemical modifications.

The most common and efficient route to synthesize this compound is a one-pot, three-component reaction involving isatoic anhydride, 2-aminoethanol (ethanolamine), and carbon disulfide. This approach is favored for its atom economy and straightforward procedure. However, like any chemical synthesis, it is not without its challenges. This guide aims to address these potential issues head-on, providing you with the knowledge to optimize your reaction conditions and achieve consistent, high-yield results.

Core Synthesis Pathway

The fundamental reaction involves the nucleophilic attack of ethanolamine on isatoic anhydride, followed by the reaction with carbon disulfide and subsequent cyclization to form the desired quinazolinone ring.

Caption: General reaction scheme for the synthesis of 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My reaction yields are consistently low. What are the most likely causes and how can I improve them?

Answer:

Low yields are a common frustration in organic synthesis. For this specific reaction, several factors could be at play. Let's break them down in a systematic way.

1. Purity of Starting Materials:

-

Isatoic Anhydride: The purity of isatoic anhydride is critical. Old or improperly stored isatoic anhydride can hydrolyze to anthranilic acid, which can lead to the formation of byproducts. It is advisable to use freshly purchased or recrystallized isatoic anhydride.

-

Ethanolamine: Ethanolamine is hygroscopic and can absorb water from the atmosphere. The presence of excess water can interfere with the reaction. Use freshly opened or distilled ethanolamine.

-

Carbon Disulfide: Ensure the carbon disulfide is of high purity. Impurities can lead to undesired side reactions.

2. Reaction Conditions:

-

Base: The choice and amount of base are crucial for the formation of the dithiocarbamate intermediate. Potassium hydroxide (KOH) is commonly used. Insufficient base will result in incomplete reaction, while a large excess can promote side reactions. A molar ratio of 1:1.1-1.2 of isatoic anhydride to KOH is a good starting point.

-

Solvent: Anhydrous ethanol is a suitable solvent for this reaction. The presence of water can lead to the formation of byproducts. Ensure you are using a dry solvent.

-

Temperature Control: The initial reaction of isatoic anhydride with ethanolamine is often exothermic. It is important to control the temperature during the addition of reagents to prevent runaway reactions and the formation of side products. Subsequent heating for cyclization should be carefully controlled. Refluxing in ethanol is a common practice.

-

Reaction Time: Incomplete reaction due to insufficient reaction time is a common cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC).

3. Work-up Procedure:

-

Precipitation: The product is typically isolated by acidifying the reaction mixture. The pH at which the product precipitates is important. Acidify slowly with an acid like acetic acid or dilute hydrochloric acid until maximum precipitation is observed.

-

Losses during Filtration and Washing: Ensure complete transfer of the precipitate during filtration. Wash the product with cold water to remove inorganic salts, but avoid excessive washing which can lead to product loss due to slight solubility.

Troubleshooting Workflow:

Caption: A decision tree for troubleshooting low yields in the synthesis.

Question 2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?

Answer:

The formation of multiple products is a common issue in multi-component reactions. Here are some of the most probable side products and strategies to mitigate their formation:

Potential Side Products:

-

2-(2-Hydroxyethylamino)benzamide: This is the intermediate formed from the reaction of isatoic anhydride and ethanolamine. If the reaction with carbon disulfide or the subsequent cyclization is incomplete, this intermediate will remain.

-

1,3-Bis(2-hydroxyethyl)urea: This can form if ethanolamine reacts with any liberated carbon dioxide (from the decomposition of isatoic anhydride).

-

2,4(1H,3H)-Quinazolinedione: This can form if water is present in the reaction mixture, leading to the hydrolysis of isatoic anhydride to anthranilic acid, which can then react with itself or other intermediates.

-

Polymeric materials: Under harsh basic conditions or at excessively high temperatures, polymerization of intermediates can occur.

Strategies for Minimizing Side Products:

-

Sequential Addition of Reagents: Instead of adding all reagents at once, a sequential addition can be beneficial. First, react the isatoic anhydride with ethanolamine at a controlled temperature. Once the formation of the 2-(2-hydroxyethylamino)benzamide intermediate is complete (as monitored by TLC), then add the base and carbon disulfide.

-

Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the formation of byproducts resulting from atmospheric moisture and carbon dioxide.

-

Careful Temperature Control: As mentioned previously, maintaining the optimal temperature throughout the reaction is crucial to prevent the decomposition of intermediates and the formation of tars.

-

Stoichiometry: Precise control over the stoichiometry of the reactants is essential. An excess of ethanolamine can lead to the formation of bis(2-hydroxyethyl)urea.

Table 1: Common Side Products and Mitigation Strategies

| Side Product | Potential Cause | Mitigation Strategy |

| 2-(2-Hydroxyethylamino)benzamide | Incomplete reaction with CS₂ or incomplete cyclization. | Ensure sufficient reaction time and temperature for cyclization. Monitor by TLC. |

| 1,3-Bis(2-hydroxyethyl)urea | Reaction of ethanolamine with CO₂. | Conduct the reaction under an inert atmosphere. |

| 2,4(1H,3H)-Quinazolinedione | Presence of water in the reaction. | Use anhydrous solvents and reagents. |

| Polymeric materials | Excessively high temperatures or strong base concentration. | Maintain strict temperature control and use the optimal amount of base. |

Question 3: The purification of my final product is challenging. What are the recommended methods for obtaining a pure sample of 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one?

Answer:

The presence of the polar hydroxyl group in the target molecule can make purification by traditional methods like recrystallization from non-polar solvents difficult. Here are some effective purification strategies:

1. Recrystallization:

-

Solvent Selection: A mixture of polar and non-polar solvents is often effective. For instance, you can dissolve the crude product in a minimal amount of a hot polar solvent like ethanol or methanol and then slowly add a non-polar solvent like water or hexane until turbidity is observed. Allowing the solution to cool slowly should yield pure crystals. Experiment with different solvent systems such as ethanol/water, methanol/water, or isopropanol/hexane.

2. Column Chromatography:

-

Stationary Phase: Silica gel is the most common stationary phase for column chromatography.

-

Mobile Phase: A gradient elution is often necessary. Start with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., increasing the percentage of ethyl acetate or adding a small amount of methanol). The optimal solvent system should be determined by TLC analysis of the crude product.

3. Acid-Base Extraction:

-

The mercapto group in your product is acidic and can be deprotonated by a base. You can dissolve your crude product in an organic solvent and wash it with a dilute aqueous base (e.g., sodium bicarbonate or sodium carbonate solution). The deprotonated product will move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product, which is then filtered, washed, and dried.

Purification Workflow:

Caption: A suggested workflow for the purification of the target compound.

Frequently Asked Questions (FAQs)

Q1: Can I use anthranilic acid instead of isatoic anhydride as a starting material?

A1: Yes, anthranilic acid can be used as a starting material. The reaction would proceed via the formation of a thiourea derivative with 2-hydroxyethyl isothiocyanate, which would then cyclize to the desired product. However, the one-pot reaction with isatoic anhydride, ethanolamine, and carbon disulfide is generally more convenient and avoids the need to prepare or purchase 2-hydroxyethyl isothiocyanate.

Q2: What is the role of the base in this reaction?

A2: The base, typically potassium hydroxide, plays a crucial role in deprotonating the amino group of the 2-(2-hydroxyethylamino)benzamide intermediate, making it a better nucleophile to attack carbon disulfide. It also facilitates the final cyclization step.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the starting materials, intermediates, and the product. The disappearance of the starting materials and the appearance of the product spot (which should be visualized under UV light) will indicate the progress of the reaction.

Q4: Can this synthesis be scaled up?

A4: Yes, this synthesis can be scaled up. However, when scaling up, it is crucial to pay close attention to heat management, as the initial reaction can be exothermic. Ensure efficient stirring and consider slower addition of reagents to maintain control over the reaction temperature. The work-up and purification procedures may also need to be adapted for larger quantities.

Q5: What are the key safety precautions I should take during this synthesis?

A5:

-

Carbon Disulfide: Carbon disulfide is highly flammable and toxic. All manipulations should be carried out in a well-ventilated fume hood.

-

Potassium Hydroxide: Potassium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: The organic solvents used are flammable. Avoid open flames and work in a well-ventilated area.

-

Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Experimental Protocol: One-Pot Synthesis of 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one

This protocol provides a detailed, step-by-step methodology for the synthesis.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Isatoic Anhydride | 163.13 | 10.0 g | 0.0613 |

| Ethanolamine | 61.08 | 4.1 mL | 0.0674 |

| Potassium Hydroxide | 56.11 | 3.8 g | 0.0677 |

| Carbon Disulfide | 76.13 | 4.1 mL | 0.0674 |

| Anhydrous Ethanol | - | 150 mL | - |

| Acetic Acid (glacial) | - | As needed | - |

| Deionized Water | - | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (3.8 g) in anhydrous ethanol (100 mL).

-

Addition of Ethanolamine: To the stirred solution, add ethanolamine (4.1 mL) dropwise at room temperature.

-

Addition of Isatoic Anhydride: After the addition of ethanolamine is complete, add isatoic anhydride (10.0 g) portion-wise to the reaction mixture over 15-20 minutes. The reaction is exothermic, and the temperature should be monitored.

-

Addition of Carbon Disulfide: Once the isatoic anhydride has dissolved, add carbon disulfide (4.1 mL) dropwise to the reaction mixture.

-

Reflux: After the addition of carbon disulfide, heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the progress of the reaction by TLC.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add glacial acetic acid to the reaction mixture with stirring until the pH is approximately 5-6. A precipitate will form.

-

Filter the precipitate using a Buchner funnel and wash it with cold deionized water (3 x 50 mL).

-

-

Drying and Purification:

-

Dry the crude product in a vacuum oven at 60 °C.

-

Recrystallize the crude product from an ethanol/water mixture to obtain the pure 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one.

-

Characterization:

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

References

- Al-Suwaidan, I. A., et al. (2018). Synthesis, characterization and biological evaluation of new 2-mercapto-3-substituted-4(3H)

- Jatav, V., Mishra, P., Kashaw, S., & Stables, J. P. (2008). Synthesis and CNS depressant activity of some novel 3-[5-substituted 1, 3, 4-thiadiazole-2-yl]-2-styryl quinazoline-4 (3H)-ones. European journal of medicinal chemistry, 43(1), 135-141.

- Kumar, A., Sharma, S., & Sharma, S. (2013). A comprehensive review on the synthesis and pharmacological importance of quinazolinone and its derivatives. International Journal of Pharmaceutical Sciences and Research, 4(5), 1653.

- Rostom, S. A., Ashour, H. M., El-Din, N. N., & El-Sayed, M. A. (2009). Synthesis and in vitro antimicrobial and cytotoxic evaluation of some new 2, 3, 6-trisubstituted-4 (3H)-quinazolinone derivatives. Bioorganic & medicinal chemistry, 17(2), 882-895.

- Stanton, J. L., et al. (1985). 2-Amino-4(3H)-quinazolinones as orally active, nonulcerogenic antiinflammatory agents. Journal of medicinal chemistry, 28(10), 1505-1512.

Technical Support Center: Navigating the Solubility Labyrinth of Substituted Quinazolinones in Biological Assays

Welcome to the technical support center dedicated to addressing a critical challenge in drug discovery and development: the low aqueous solubility of substituted quinazolinones. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility-related hurdles during their in vitro and in vivo experiments. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions and troubleshoot effectively.

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] However, the very structural features that often confer potent biological activity—rigid, lipophilic, and aromatic moieties—frequently lead to poor aqueous solubility.[3] This low solubility can significantly impact the accuracy and reproducibility of biological assays, leading to underestimated potency, misleading structure-activity relationships (SAR), and potential failure of promising drug candidates in later developmental stages.[4][5]

This guide is structured in a question-and-answer format to directly address the common issues you may face. We will delve into the root causes of poor solubility and provide a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My substituted quinazolinone compound won't dissolve in my aqueous assay buffer. What is the fundamental reason for this?

A1: The poor water solubility of many substituted quinazolinones is inherent to their molecular structure. These compounds typically possess a rigid, fused heterocyclic ring system. When combined with various lipophilic substituents, this leads to high crystal lattice energy and low polarity.[3] High crystal lattice energy means that a significant amount of energy is required to break the bonds holding the compound together in its solid state. Additionally, the low polarity of the molecule makes it difficult for polar water molecules to effectively surround and solvate it. Many of these compounds fall under the Biopharmaceutics Classification System (BCS) as Class II drugs, which are characterized by low solubility and high permeability.[3][6]

Q2: What is the first and most critical step when preparing a substituted quinazolinone for a biological assay?

A2: The initial and most crucial step is the preparation of a concentrated stock solution in a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent in drug discovery for this purpose due to its excellent solubilizing power for a wide range of organic molecules.[3][4]

Protocol for Preparing a DMSO Stock Solution:

-

Weighing the Compound: Accurately weigh a precise amount of your substituted quinazolinone using an analytical balance.

-

Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

-

Dissolution: Vortex the solution vigorously. For particularly challenging compounds, gentle warming (37-60°C) and ultrasonication can be employed to facilitate dissolution.[3] Visually inspect the solution to ensure no solid particles remain.

-

Storage: Store the stock solution appropriately. While refrigeration or freezing is common, some compounds may precipitate out of DMSO at lower temperatures.[3] If this occurs, it is essential to gently warm and vortex the solution to ensure complete re-dissolution before use.[3]

dot graph TD { A[Start: Weigh Compound] --> B{Add Anhydrous DMSO}; B --> C{Vortex/Sonicate}; C --> D{Visually Inspect for Complete Dissolution}; D --> E[Store Appropriately]; E --> F{Before Use: Check for Precipitate}; F -- Precipitate Observed --> G[Warm and Vortex to Re-dissolve]; G --> H[Ready for Dilution]; F -- No Precipitate --> H; }

Caption: Workflow for preparing a DMSO stock solution.

Q3: My compound is soluble in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?

A3: This common phenomenon is known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic or kinetic solubility limit in the mixed solvent system (e.g., buffer with a small percentage of DMSO).[3] Here is a tiered approach to troubleshooting this issue:

Tier 1: Simple Adjustments

-

Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in the assay.[3] This may require adjusting your experimental design to work with lower concentrations.

-

Optimize Dilution Technique: Instead of adding a small volume of concentrated stock directly to a large volume of buffer, perform serial dilutions. When making the final dilution, add the DMSO stock to the aqueous buffer while vortexing to promote rapid mixing and minimize localized high concentrations that can initiate precipitation.

Tier 2: Formulation Strategies

If simple adjustments are insufficient, you can employ various formulation strategies to enhance the solubility of your compound in the aqueous assay medium.

-

Co-solvents: The addition of a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent to your aqueous buffer can increase the solubility of your compound.[3] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[3][7]

-

pH Adjustment: The solubility of ionizable compounds is highly dependent on the pH of the solution.[] Quinazolinones are often weakly basic. Lowering the pH of the buffer can protonate the molecule, increasing its polarity and aqueous solubility.[3] Conversely, for acidic quinazolinones, increasing the pH would enhance solubility. It is crucial to ensure that the pH change does not negatively impact your biological assay (e.g., enzyme activity, cell viability).[3]

-

Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 80 or Triton™ X-100 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[3] However, be cautious as surfactants can interfere with some biological assays.

-

Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[3][9] Pre-incubating the compound with the cyclodextrin before final dilution can be an effective strategy.[3]

Table 1: Comparison of Solubility Enhancement Strategies

| Strategy | Typical Concentration | Advantages | Disadvantages |

| Co-solvents | 1-5% (v/v) | Simple to implement | Can affect protein stability and enzyme kinetics |

| pH Adjustment | Assay dependent | Highly effective for ionizable compounds | May alter compound activity or assay performance |

| Surfactants | 0.01-0.1% (w/v) | Effective at low concentrations | Can interfere with biological membranes and assays |

| Cyclodextrins | 1-10 mM | Biocompatible, low toxicity | Can be expensive, may not be effective for all compounds |

dot graph TD { subgraph "Troubleshooting Precipitation Upon Dilution" A[Start: Compound Precipitates in Assay Buffer] --> B{Is a lower final concentration acceptable?}; B -- Yes --> C[Reduce Final Concentration]; B -- No --> D{Can the assay tolerate pH changes?}; D -- Yes --> E[Adjust Buffer pH]; D -- No --> F{Can the assay tolerate co-solvents?}; F -- Yes --> G[Add Co-solvent (e.g., PEG, Ethanol)]; F -- No --> H{Consider Surfactants or Cyclodextrins}; H -- Surfactants --> I[Add Low Concentration of Surfactant (e.g., Tween® 80)]; H -- Cyclodextrins --> J[Use Cyclodextrins (e.g., HP-β-CD)]; C --> K[End]; E --> K; G --> K; I --> K; J --> K; end }

Caption: Decision tree for addressing compound precipitation.

Q4: How do I know if my compound is truly insoluble or if I have other issues like compound aggregation?

A4: Differentiating between insolubility and aggregation is crucial. While insolubility refers to the inability of a compound to dissolve, aggregation involves the self-association of dissolved molecules. Both can lead to inaccurate assay results.

Experimental Approaches to Differentiate:

-

Visual Inspection: Gross precipitation is often visible to the naked eye as cloudiness, turbidity, or solid particles.[3]

-

Microscopy: Examining the assay plate under a microscope can reveal crystalline precipitates or amorphous aggregates.

-

Dynamic Light Scattering (DLS): DLS is a powerful technique to detect the presence of sub-micron sized particles, including aggregates and precipitates.

-

Nephelometry: This technique measures the amount of light scattered by suspended particles in a solution and can be used in a high-throughput format to assess kinetic solubility.[10][11]

Q5: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my biological assays?

A5: Understanding the distinction between kinetic and thermodynamic solubility is vital for interpreting your experimental results.[12]

-

Kinetic Solubility: This is a measure of how quickly a compound precipitates out of a solution when added from a concentrated organic stock (like DMSO) into an aqueous buffer.[10][12] It reflects the solubility of the amorphous, or non-crystalline, form of the compound.[13] Kinetic solubility assays are typically high-throughput and are often used in the early stages of drug discovery for screening large numbers of compounds.[10][11]

-

Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a specific solvent system.[12][14] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (e.g., 24-48 hours). Thermodynamic solubility is a more accurate representation of the compound's intrinsic solubility and is crucial for lead optimization and pre-formulation studies.[14]

For most in vitro biological assays, kinetic solubility is often more relevant because the experimental conditions (short incubation times, addition from a DMSO stock) mimic those of a kinetic solubility measurement.[12] However, significant discrepancies between kinetic and thermodynamic solubility can indicate a risk of the compound precipitating over time, even if it appears soluble initially.[13]

Protocol for a Basic Kinetic Solubility Assay (Nephelometry-based):

-

Prepare Compound Plate: Serially dilute your compound in 100% DMSO in a 96-well plate.

-

Prepare Assay Buffer Plate: Add your aqueous assay buffer to a separate 96-well plate.

-

Compound Addition: Transfer a small volume (e.g., 1-2 µL) of the DMSO stock from the compound plate to the buffer plate.

-

Mixing and Incubation: Mix thoroughly and incubate for a short period (e.g., 1-2 hours) at room temperature.[11]

-

Measurement: Read the plate on a nephelometer to measure light scattering. An increase in scattering indicates precipitation.

-

Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering is observed compared to the buffer-only control.

Summary and Best Practices

Dealing with the low solubility of substituted quinazolinones is a common yet manageable challenge. By systematically addressing the issue, from proper stock solution preparation to the rational application of solubility enhancement techniques, you can significantly improve the quality and reliability of your biological data.

Key Takeaways:

-

Always start with a high-quality, fully dissolved DMSO stock solution.

-

Be mindful of precipitation upon dilution and employ a tiered troubleshooting approach.

-

Consider the impact of any solubility-enhancing excipients on your specific biological assay.

-

Characterize the solubility of your key compounds early in the discovery process to avoid downstream complications.

By implementing these strategies, you can ensure that the biological activity you measure is a true reflection of your compound's potential and not an artifact of its poor solubility.

References

- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.

- Al-Suwaidan, I. A., Alanazi, M. M., & El-Emam, A. A. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Medicinal Chemistry, 9(10), 1047–1073.

-

Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

- Li, P., & Zhao, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

- Al-Omary, F. A. M. (2019). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 24(23), 4249.

-

World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

-

ResearchGate. (2012). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

- Singh, S., & Sharma, P. C. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(6), 436–458.

- Alqahtani, S. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future medicinal chemistry, 9(10), 1047-1073.

- Bendels, S., et al. (2012). kinetic versus thermodynamic solubility temptations and risks. ADMET & DMPK, 1(1), 2-11.

Sources

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 10. creative-biolabs.com [creative-biolabs.com]

- 11. enamine.net [enamine.net]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

How to avoid side product formation in multicomponent quinazolinone synthesis

Welcome to the technical support center for multicomponent quinazolinone synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of these powerful reactions. Our goal is to provide you with the expert insights and practical solutions needed to maximize your yield of the desired quinazolinone product while minimizing the formation of common side products.

Overview: The Challenge of Selectivity

Multicomponent reactions (MCRs) are a highly efficient method for synthesizing complex molecules like quinazolinones from simple precursors, often in a single step. A common and versatile MCR involves the condensation of an isatoic anhydride, a primary amine, and an aldehyde or ketone. While elegant, this convergence of reactive species can open several competing reaction pathways, leading to a mixture of products and challenging purifications. Understanding and controlling these pathways is the key to a successful synthesis.

This guide is structured into two main parts:

-

Frequently Asked Questions (FAQs): Addressing the fundamental principles and choices you'll make before starting your experiment.

-

Troubleshooting Guide: A problem-oriented Q&A to help you diagnose and solve specific issues encountered during your reaction.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the isatoic anhydride-based multicomponent synthesis of quinazolinones?

Answer: The primary side products typically arise from incomplete reactions or alternative reaction pathways between the components. The most frequently encountered are:

-

2,3-Dihydroquinazolin-4(1H)-ones: This is the immediate cyclized product before the final oxidation to the aromatic quinazolinone. If the reaction conditions lack a suitable oxidant or if the dehydrogenation step is slow, this dihydro-derivative can be the major isolated product[1][2].

-

N-Acyl/Aroyl-anthranilamides: These are uncyclized intermediates formed from the reaction of isatoic anhydride and the amine. If the subsequent condensation with the aldehyde and cyclization does not proceed efficiently, this intermediate can accumulate[1][3].

-

Benzoxazinones: In some synthetic routes, particularly those starting from anthranilic acid, a benzoxazinone intermediate is formed first. Incomplete reaction of this intermediate with the amine can leave it as a significant impurity[4][5].

-

Aldehyde Self-Condensation Products: Under harsh basic or acidic conditions, the aldehyde component can undergo self-condensation (e.g., aldol reaction), leading to complex impurity profiles.

-

Tars and Polymeric Materials: High temperatures or prolonged reaction times, especially without an effective catalyst, can lead to the degradation of reactants and intermediates, resulting in insoluble, tar-like materials[6].

Q2: How does catalyst selection influence side product formation?

Answer: Catalyst choice is arguably the most critical factor in controlling selectivity. The catalyst's primary role is to accelerate the desired reaction sequence, outcompeting the side reactions.

-

Lewis and Brønsted Acids: Catalysts like bismuth nitrate (Bi(NO₃)₃·5H₂O), p-toluenesulfonic acid (p-TsOH), and silica sulfuric acid are highly effective.[1][3] They work by activating the carbonyl groups:

-

Isatoic Anhydride Activation: The acid protonates or coordinates to a carbonyl on the isatoic anhydride, making it more susceptible to nucleophilic attack by the amine and facilitating the initial ring-opening[1].

-

Aldehyde Activation: The acid activates the aldehyde carbonyl, making it more electrophilic for the formation of the imine intermediate with the anthranilamide.

-

Cyclization Promotion: The acid catalyzes the final intramolecular cyclization to form the dihydroquinazolinone ring.

-

By accelerating these key steps, the catalyst ensures the reaction proceeds smoothly down the desired pathway before uncyclized intermediates can accumulate or other side reactions occur.

Q3: What is the role of the solvent and reaction conditions?

Answer: The reaction environment plays a crucial role in kinetics and selectivity.

-

Solvent Choice: Highly polar solvents like DMF and water have been shown to give excellent yields, as they can help stabilize charged intermediates in the reaction pathway.[7] However, many modern procedures advocate for solvent-free conditions .[1] This approach increases the concentration of reactants, often leading to faster reaction rates and cleaner product formation by minimizing solvent-related side reactions.

-

Microwave Irradiation: This is a key technology for clean quinazolinone synthesis. Microwave heating is rapid and uniform, which dramatically reduces reaction times from hours to minutes.[8][9][10] This speed is a major advantage, as it provides less opportunity for side products to form or for reactants to degrade.[9]

-

Temperature: Excessive heat can promote side reactions and decomposition. It is crucial to find the optimal temperature that allows for a reasonable reaction rate without causing degradation. For instance, some studies have noted that keeping the temperature below 150°C can significantly reduce the formation of unidentified byproducts.[6]

Part 2: Troubleshooting Guide

Problem: My main product is the 2,3-dihydroquinazolin-4(1H)-one, not the fully aromatic quinazolinone.

Cause: This is a classic case of an incomplete reaction. The final step in many quinazolinone syntheses is an oxidation (dehydrogenation) of the newly formed heterocyclic ring. Your reaction conditions are successfully forming the ring but are failing to oxidize it.

Solutions:

-

Introduce an Oxidant: If your protocol doesn't include one, you may need to add an oxidizing agent.

-

Chemical Oxidants: Mild oxidants like sodium hypochlorite (NaOCl) can be highly effective.[2] Other options include DDQ, KMnO₄, or PIDA.[11]

-

Air/Oxygen: In some catalytic systems, particularly those using copper or iron, molecular oxygen from the air can serve as the terminal oxidant. Ensure your reaction is not running under a strictly inert (N₂ or Ar) atmosphere unless the protocol specifies it.

-

-

Modify the Catalyst System: Some catalysts can facilitate both cyclization and oxidation. Bismuth nitrate (Bi(NO₃)₃·5H₂O), for example, can act as a Lewis acid to promote cyclization and subsequently as an oxidant to drive the dehydrogenation, though it may require higher temperatures or catalyst loadings for the second step.[3]

-

Increase Temperature/Reaction Time: The oxidation step may simply be kinetically slow. Cautiously increasing the reaction temperature or extending the reaction time after the initial cyclization (as monitored by TLC) may promote the final dehydrogenation.

Workflow: Diagnosing and Solving Incomplete Oxidation

Caption: Competing reaction pathways in quinazolinone synthesis.

Part 3: Data & Protocols

Table 1: Influence of Catalyst and Conditions on Quinazolinone Synthesis

This table summarizes results from various literature reports, demonstrating the impact of different reaction parameters on product yield.

| Reactants | Catalyst (mol%) | Solvent/Conditions | Time | Yield (%) | Reference |

| Isatoic Anhydride, Amine, Aldehyde | SBA-Pr-SO₃H (solid acid) | Solvent-Free, 100°C | 1-2h | 85-95 | Mohammadi Ziarani, G., et al. (2019) [1] |

| Isatoic Anhydride, Amine, Aldehyde | Bi(NO₃)₃·5H₂O (0.05 -> 0.7) | Solvent-Free, 80->100°C | 2.5h | 90 | Nikpassand, M., et al. (2010) [3] |

| Anthranilic Acid, Amine, Orthoester | None | Microwave, 150°C | 20min | 75-90 | Glavaš, M., et al. (2022) [5] |

| 2-Aminobenzamide, Aldehyde, Oxidant | NaOCl (1.5 eq) | Ethanol, 80-85°C | 2-3h | ~80 | Madhusudan P, P., et al. (2021) [2] |

| Anthranilamide, Aldehyde | p-TsOH (20 mol%) | Reflux | 5h | 88-96 | Cheng, R., et al. (2013) [11] |

Master Protocol: Microwave-Assisted, Solvent-Free Synthesis

This protocol is a representative, high-efficiency method adapted from common literature procedures for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones. [1][5][8] Materials:

-

Isatoic Anhydride (1.0 eq)

-

Primary Amine (e.g., Benzylamine) (1.0 eq)

-

Aldehyde (e.g., Benzaldehyde) (1.0 eq)

-

Catalyst (e.g., p-TsOH or SBA-Pr-SO₃H) (10 mol%)

-

Microwave Synthesis Vial (10 mL)

Procedure:

-

Preparation: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add isatoic anhydride (1.0 eq), the primary amine (1.0 eq), the aldehyde (1.0 eq), and the catalyst (0.10 eq).

-

Expert Tip: Ensure all reactants are finely powdered or liquid to ensure homogenous mixing. For solid reactants, briefly grinding them together in the vial with a glass rod can improve contact.

-

-

Sealing: Securely cap the reaction vial.

-

Microwave Irradiation: Place the vial inside the cavity of a scientific microwave reactor. Set the reaction parameters. A typical starting point is:

-

Temperature: 120 °C

-

Time: 15 minutes

-

Power: 200 W (with stirring enabled)

-

Causality: The high temperature and pressure achieved in the sealed vessel dramatically accelerate the multiple condensation and cyclization steps, while the short reaction time prevents thermal degradation.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the vial to room temperature (e.g., using a compressed air stream).

-

Open the vial carefully. Add ethyl acetate (5-10 mL) to the crude solid and stir to dissolve the product.

-

Filter the mixture to remove the solid acid catalyst (if used and insoluble).

-

Wash the organic solution with saturated sodium bicarbonate solution (10 mL) to remove any remaining acidic catalyst and intermediates, followed by brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Validation: The resulting crude solid can typically be purified by recrystallization from ethanol or an ethanol/water mixture.

-

Self-Validation System: Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). A successful reaction will show the disappearance of starting materials and the appearance of a single major product spot. The final product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.

-

References

-

Cheng, R., Guo, T., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2013). An Efficient Metal-Free Synthesis of 4(3H)-Quinazolinones through a PIDA-Mediated Tandem Reaction of 2-Aminobenzamides with Aldehydes. Synthesis, 45(21), 2998-3006. Available from: [Link]

-

MDPI. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(1), 1-27. Available from: [Link]

-

Frontiers in Chemistry. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 1003841. Available from: [Link]

-

Zhu, S. (2015). Quinazoline derivatives: synthesis and bioactivities. Drug Discoveries & Therapeutics, 9(5), 296-305. Available from: [Link]

-

Mohammadi Ziarani, G., Afsar, S. Y., Gholamzadeh, P., & Badiei, A. (2019). Synthesis of Quinazolinone Derivatives through Multicomponent/Click Reactions. Organic Chemistry Research, 5(1), 64-72. Available from: [Link]

-

Heravi, M. M., & Mohammadkhani, L. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580. Available from: [Link]

-

MDPI. (2022). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 27(3), 978. Available from: [Link]

-

Das, B., et al. (2015). Influence of solvent on the synthesis of quinazoline-2,4(1H,3H)-diones. ResearchGate. Available from: [Link]

-

Nikpassand, M., Mamaghani, M., & Tabatabaeian, K. (2010). Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst. Comptes Rendus Chimie, 13(10), 1279-1284. Available from: [Link]

-

Al-Suwaidan, I. A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Journal of Chemistry, 2013, 1-7. Available from: [Link]

-

Glavaš, M., et al. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society. Available from: [Link]

-

RSC Publishing. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Green Chemistry, 25, 6265-6272. Available from: [Link]

-

IntechOpen. (2021). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Microwave-Assisted Synthesis of Heterocycles. Available from: [Link]

-

Trade Science Inc. (2011). Microwave assisted synthesis and characterization of some quinazolinone based condensed heterocycles. Organic Chemistry: An Indian Journal, 7(2). Available from: [Link]

-

Madhusudan P, P., et al. (2021). A green Synthesis of 2-Substituted Quinazolin-4(3H)-ones. Der Pharma Chemica, 13(S1), 22-33. Available from: [Link]

-

MDPI. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(19), 6689. Available from: [Link]

Sources

- 1. orgchemres.org [orgchemres.org]

- 2. derpharmachemica.com [derpharmachemica.com]